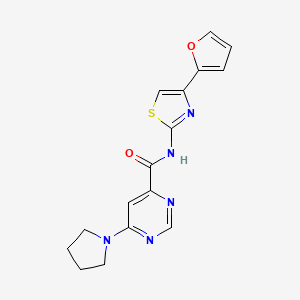

N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as compound 1, is a small molecule that has gained attention in the scientific community due to its potential use in cancer treatment. The compound was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action and potential applications.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines, including derivatives related to the core structure of interest, were synthesized and exhibited strong DNA affinities and significant in vitro and in vivo antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, due to their strong DNA binding affinities, offer a promising avenue for the development of new treatments for protozoal infections (Ismail et al., 2004).

Antimicrobial Activity

A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, demonstrated good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi. Its synthesis, molecular characterization, and biological evaluations suggest potential for pharmacological applications (Çakmak et al., 2022).

Synthesis and Reactivity

The synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, derived from quinoline-6-amine and furan-2-carbonyl chloride, highlight the chemical reactivity and potential applications of these compounds in further chemical transformations. Such work lays the groundwork for developing materials with specific electronic and photophysical properties (El’chaninov et al., 2017).

Molecular Docking and Antimicrobial Studies

New N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines were synthesized and evaluated for their antimicrobial activity, showing significant potential against bacterial and fungal strains. Molecular docking studies provided insights into the interaction mechanisms with various enzymes, highlighting the structural basis for their biological activities (Sirakanyan et al., 2020).

Fluorescent Probes

Furan-decorated nucleoside analogues have been synthesized and evaluated as fluorescent probes, exploiting the unique photophysical properties of the furan moiety for sensitive detection in nucleic acids. This research underscores the potential of such modified nucleosides in bioanalytical and diagnostic applications (Greco & Tor, 2007).

Eigenschaften

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c22-15(11-8-14(18-10-17-11)21-5-1-2-6-21)20-16-19-12(9-24-16)13-4-3-7-23-13/h3-4,7-10H,1-2,5-6H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGFZDUDALQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

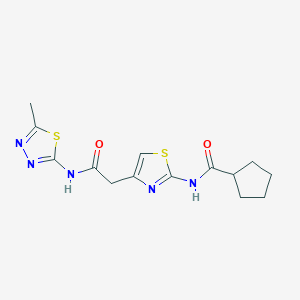

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2587649.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2587663.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2587664.png)

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)